BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5-Chloro-2-fluorobenzyl
alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl alcohol

Cat. No.: B067832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2). Given the limited availability of
experimentally derived spectra for this specific compound in public databases, this document
presents a detailed analysis based on predicted values derived from structurally analogous
compounds and established spectroscopic principles. The methodologies for acquiring such
data are also detailed to guide researchers in their own analytical workflows.

Chemical Structure and Properties
« IUPAC Name: (5-Chloro-2-fluorophenyl)methanol

« Molecular Formula: C7HsCIFO[1][2][3]

« Molecular Weight: 160.57 g/mol [1]

« CAS Number: 188723-58-2[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Chloro-2-fluorobenzyl
alcohol. These predictions are based on the analysis of published data for closely related
compounds, including 2-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and other substituted
benzyl alcohols.
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Table 1: Predicted *H NMR Data

Solvent: CDCIs, Reference: TMS (0.00 ppm)

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
J(H,H) = 8.5,
~7.35 dd 1H H-3
J(H,F)=5.0
J(H,H) = 8.5,
~7.28 dd 1H H-4
JHH)=25
JH,F) = J(H,H) =
~7.05 t (R.F) = (R 1H H-6
8.8
~4.75 S - 2H -CH:2
~2.0-3.0 brs - 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and
temperature.

Table 2: Predicted *C NMR Data

Solvent: CDCls, Reference: CDCIs (77.16 ppm)
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Chemical Shift (6, ppm)

Coupling Constant (J, Hz) Assighment

~159 (d) 1J(C,F) = 245-250 C-2
~135 (d) 3J(C,F) =8-10 c-1
~134 (s) C-5
~129 (d) 3J(C,F) = 5-7 c-4
~128 (d) 4)(C,F) = 3-4 C-6
~116 (d) 2J(C,F) = 22-25 C-3
~58 (d) 3J(C,F) =35 -CHz2

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-CH-2)
1600-1585, 1500-1400 Medium-Strong Aromatic C=C stretch

~1250 Strong C-F stretch

1050-1000 Strong C-O stretch (primary alcohol)
~850-800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron lonization (EI)
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miz Predicted Identity of Fragment
[M]* (Molecular lon, showing 37CI/3>Cl isotope
162/160
pattern)
142/140 [M - H20]*
125 [M-CIl*+
107 [C7HeF]*
77 [CeHs]+

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for 5-Chloro-2-
fluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-fluorobenzyl alcohol
in 0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. Transfer the solution to a 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance
series).

e 'H NMR Acquisition:

o Tune and shim the spectrometer for the sample.

[¢]

Acquire the spectrum with a spectral width of -2 to 12 ppm.

[¢]

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o

Accumulate 16-32 scans for a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Calibrate the spectrum to the TMS signal at 0.00 ppm.
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e 13C NMR Acquisition:

o Acquire the spectrum with proton decoupling.

[¢]

Use a spectral width of 0 to 220 ppm.

[¢]

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

[e]

Accumulate 1024 or more scans, as the 13C nucleus is less sensitive.

Process the data similarly to the *H spectrum, referencing the central peak of the CDClIs
triplet to 77.16 ppm.[4]

o

Infrared (IR) Spectroscopy

o Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount
of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a
liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[e]

o

Place the sample in the beam path.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Co-add 16-32 scans to improve the signal-to-noise ratio.

[e]

The final spectrum is presented as a ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for
separation and direct introduction or via a direct insertion probe.
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e Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

o Data Acquisition:

[¢]

Set the ionization energy to a standard 70 eV.

[¢]

Acquire data over a mass-to-charge (m/z) range of 40-400 amul.

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program
that allows for the elution of the compound.

[e]

[e]

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of 5-Chloro-2-fluorobenzyl alcohol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-Chloro-2-
fluorobenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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